molecular formula C6H5FN2O B589653 3-Fluoropyridine-2-carboxamide CAS No. 152126-32-4

3-Fluoropyridine-2-carboxamide

Cat. No. B589653
Key on ui cas rn: 152126-32-4
M. Wt: 140.117
InChI Key: UJOPCSBFHKAXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541580B2

Procedure details

30 g of 3-Fluoropyridine-2-carboxamide (C), 120 mL of THF and 768.5 mL of TEA were taken in a reaction flask and cooled to 0-5° C. To this mixture, 72.2 mL of Trifluoroacetic anhydride (in 30 mL of THF) was added dropwise over a period of 30 minutes keeping the reaction temperature below 5° C. (0° C. to 5° C.) and the RM was stirred for 2 hours 30 minutes at a temperature below 10° C. (5° C. to 10° C.). After completion of the reaction, 150 mL of 20% Na2CO3 solution was added dropwise to the RM while maintaining the temperature below 10° C. (5° C. to 5° C.), followed by addition of 360 mL of purified water. The RM was brought to room temperature (RT) and extracted with dichloromethane (MDC) and the organic layer was washed with 300 mL purified water, 150 mL of 2% dil HCl, followed by purified water and brine. The organic layer was dried over Na2SO4 and distilled under vacuum, resulting in the titled compound as a dark brown viscous oily mass. Crude Yield: 22-24 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
768.5 mL
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]([NH2:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.C1COCC1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>O>[F:1][C:2]1[C:3]([C:8]#[N:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C(=O)N
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Name
TEA
Quantity
768.5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
72.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the RM was stirred for 2 hours 30 minutes at a temperature below 10° C. (5° C. to 10° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 5° C. (0° C. to 5° C.)
ADDITION
Type
ADDITION
Details
was added dropwise to the RM
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C. (5° C. to 5° C.)
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
(RT)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (MDC)
WASH
Type
WASH
Details
the organic layer was washed with 300 mL
CUSTOM
Type
CUSTOM
Details
purified water, 150 mL of 2% dil HCl
CUSTOM
Type
CUSTOM
Details
by purified water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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